molecular formula C19H22N2O4 B8425426 N-Benzyl 2-(Carbobenzyloxyamino)-3-Methoxypropionamide

N-Benzyl 2-(Carbobenzyloxyamino)-3-Methoxypropionamide

Cat. No. B8425426
M. Wt: 342.4 g/mol
InChI Key: BLCQPSZZLKONNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773475

Procedure details

To a solution of 12 (122.8 mg, 0.36 mmol) in methanol (2.0 mL) was added 10% Pd--C (11 mg) and the mixture stirred at room temperature in the presence of H2 gas for 75 min. Celite was added to the reaction mixture and the catalyst was removed by filtration. The clear filtrate was evaporated in vacuo to give pure 13 as a clear viscous oil (72 mg, 97%): Rf 0.30 (5% MeOH/CHCl3).
Name
Quantity
122.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd--C
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:25])[CH:10]([NH:14]C(OCC1C=CC=CC=1)=O)[CH2:11][O:12][CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO>[CH2:1]([NH:8][C:9](=[O:25])[CH:10]([NH2:14])[CH2:11][O:12][CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
122.8 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C(COC)NC(=O)OCC1=CC=CC=C1)=O
Name
Pd--C
Quantity
11 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature in the presence of H2 gas for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Celite was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The clear filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C(COC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05773475

Procedure details

To a solution of 12 (122.8 mg, 0.36 mmol) in methanol (2.0 mL) was added 10% Pd--C (11 mg) and the mixture stirred at room temperature in the presence of H2 gas for 75 min. Celite was added to the reaction mixture and the catalyst was removed by filtration. The clear filtrate was evaporated in vacuo to give pure 13 as a clear viscous oil (72 mg, 97%): Rf 0.30 (5% MeOH/CHCl3).
Name
Quantity
122.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd--C
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:25])[CH:10]([NH:14]C(OCC1C=CC=CC=1)=O)[CH2:11][O:12][CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO>[CH2:1]([NH:8][C:9](=[O:25])[CH:10]([NH2:14])[CH2:11][O:12][CH3:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
122.8 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C(COC)NC(=O)OCC1=CC=CC=C1)=O
Name
Pd--C
Quantity
11 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature in the presence of H2 gas for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Celite was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The clear filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C(COC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.